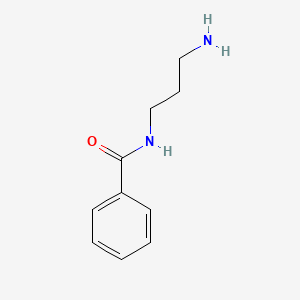n-(3-Aminopropyl)benzamide
CAS No.: 6108-74-3
Cat. No.: VC2316576
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6108-74-3 |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| IUPAC Name | N-(3-aminopropyl)benzamide |
| Standard InChI | InChI=1S/C10H14N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) |
| Standard InChI Key | AOGPUGLWMPUQQZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NCCCN |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCCN |
Introduction
Chemical Identity and Structure
N-(3-Aminopropyl)benzamide is characterized by the following key identifiers:
| Parameter | Value |
|---|---|
| Chemical Name | N-(3-Aminopropyl)benzamide |
| CAS Registry Number | 6108-74-3 |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23100 g/mol |
| IUPAC Name | N-(3-aminopropyl)benzamide |
| Synonyms | 3-benzoylaminopropylamine, N-benzoyl-1,3-diaminopropane |
The molecular structure consists of a benzamide moiety connected to a three-carbon chain terminated with a primary amine group . This structure provides the compound with unique chemical characteristics, as it contains both a nucleophilic primary amine and an electrophilic amide functionality.
Physical and Chemical Properties
N-(3-Aminopropyl)benzamide possesses distinct physicochemical properties that influence its behavior in various chemical and biological systems:
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.07 g/cm³ |
| Boiling Point | 386.2°C at 760 mmHg |
| Melting Point | Not specified in literature |
| Flash Point | Not applicable |
| Log P | 1.85640 |
| PSA (Polar Surface Area) | 55.12000 |
| Index of Refraction | 1.545 |
| Exact Mass | 178.11100 |
| Solubility | Soluble in polar organic solvents |
These properties highlight the compound's moderate lipophilicity (Log P of 1.85640) and polar character (PSA of 55.12), suggesting potential for reasonable membrane permeability while maintaining water solubility - characteristics important for pharmaceutical applications .
Synthetic Methods
Alternative Approaches
Advanced synthetic strategies may include:
-
Protection-deprotection sequences (using Boc or similar protecting groups) to control selectivity when working with the diamine
-
Solid-phase synthesis methodologies for research applications
-
Microreactor technology for continuous flow synthesis, as demonstrated with structurally related benzamides
Applications
Chemical Intermediates
N-(3-Aminopropyl)benzamide serves as a valuable intermediate in organic synthesis, particularly in:
-
Construction of more complex amide derivatives
-
Building block for heterocyclic compound synthesis
-
Precursor for pharmaceutically relevant structures
The primary amine terminus provides a reactive site for further functionalization through alkylation, acylation, or coupling reactions, while the amide linkage offers stability and hydrogen bonding capabilities .
Materials Science
The bifunctional nature of N-(3-Aminopropyl)benzamide makes it suitable for:
-
Surface modification and functionalization
-
Cross-linking agent in polymer chemistry
-
Precursor for specialized coatings
Related Compounds and Derivatives
Several structural analogs of N-(3-Aminopropyl)benzamide have been reported with distinct properties and applications:
N-(3-Aminopropyl)benzamide Hydrochloride
This salt form (CAS: 29833-50-9) has enhanced water solubility compared to the free base, making it more suitable for certain applications:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅ClN₂O |
| Molecular Weight | 214.69 g/mol |
| CAS Number | 29833-50-9 |
| Physical State | Solid |
The hydrochloride salt is commercially available and used in research settings where greater water solubility is required .
N-(3-Amino-propyl)-N-methyl-benzamide
This N-methylated derivative (CAS: 65189-30-2) features a tertiary amide:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.25800 g/mol |
| CAS Number | 65189-30-2 |
| Log P | 1.80770 |
| PSA | 46.33000 |
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃O₃ |
| Molecular Weight | 223.23 g/mol |
| CAS Number | 88342-18-1 |
The nitro group significantly alters the electronic properties of the benzamide moiety, potentially enhancing certain biological activities or providing a handle for further functionalization .
Research and Development Trends
Current research directions involving N-(3-Aminopropyl)benzamide and related compounds include:
-
Development of novel synthetic methodologies using microreactor technology for continuous flow synthesis
-
Investigation of antimicrobial properties of benzamide derivatives, particularly against resistant strains
-
Structure-activity relationship studies to optimize biological activity
-
Applications in materials science, particularly in polymer chemistry and surface modification
The relatively simple structure combined with dual functionality (amine and amide groups) continues to make this compound class attractive for diverse applications in medicinal chemistry and materials science .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume